5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid
Description
5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid is a substituted pentanoic acid derivative featuring a trifluoromethoxy group (-OCF₃) on the para position of the anilino moiety. This compound belongs to the class of 1,5-ketoacids, characterized by a ketone group at the 5th carbon and a carboxylic acid terminus. The trifluoromethoxy substituent confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . Such modifications are critical in medicinal chemistry for optimizing pharmacokinetic profiles and target engagement .
Properties
IUPAC Name |
5-oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c13-12(14,15)20-9-6-4-8(5-7-9)16-10(17)2-1-3-11(18)19/h4-7H,1-3H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKXIAZBHBCPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-(trifluoromethoxy)aniline, is prepared through the reaction of aniline with trifluoromethoxy reagents under controlled conditions.
Coupling Reaction: The aniline derivative is then coupled with a pentanoic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Oxidation: The coupled product undergoes oxidation to form the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Reaction Types
The compound participates in several reaction types due to its functional groups:
1. Amide bond formation
The aniline’s amine group reacts with carboxylic acids to form stable amide linkages. This reaction is critical in its synthesis .
2. Decarboxylation
Under photocatalytic conditions, the carboxylic acid undergoes decarboxylation, forming the ketone (oxo) group. This step is facilitated by catalysts like acridine and copper difluoride .
3. Substitution reactions
The trifluoromethoxy group on the aromatic ring acts as an electron-withdrawing group, directing substitution reactions. For example, nucleophilic aromatic substitution could occur under specific conditions .
4. Oxidation/Reduction
The oxo group may undergo redox transformations, though specific examples for this compound are not detailed in the provided sources.
Decarboxylation
The reaction is typically conducted in degassed dichloromethane under inert atmospheres, followed by quenching with sodium hydrogen carbonate .
Mechanistic Insights
The trifluoromethoxy group’s electron-withdrawing nature stabilizes intermediates and directs substitution reactions. In analogous systems, such groups enhance the stability of reactive intermediates, improving reaction yields . For example, in peptidomimetics, fluorinated substituents modulate binding affinities by altering electronic properties .
Carboxylic Acid Group
-
Esterification : Could react with alcohols to form esters, though not explicitly demonstrated for this compound.
-
Decarboxylation : Under photocatalytic conditions, yields the oxo group .
Trifluoromethoxy Group
-
Substitution : May participate in nucleophilic aromatic substitution, depending on the electronic environment.
Amino Group
-
Amide bond cleavage : Hydrolysis under acidic/basic conditions could regenerate the carboxylic acid and aniline.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid. For instance, derivatives synthesized through Knoevenagel condensation exhibited potent activity against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 4 µg/mL, indicating strong antibacterial potential .
Anticancer Properties
Research has also investigated the anticancer effects of related compounds. The antiproliferative activity was evaluated in various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia). Compounds with structural similarities to this compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .
Agrochemical Applications
Herbicidal Activity
Compounds featuring similar functional groups have been explored for their herbicidal properties. Research indicates that the trifluoromethoxy group enhances the herbicidal efficacy against certain weed species, making these compounds suitable candidates for developing new herbicides . The structure-activity relationship (SAR) studies suggest that modifications to the aniline moiety can lead to increased herbicidal activity.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its applications.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethoxy Group | Enhances lipophilicity and biological activity |
| Pentanoic Acid Backbone | Provides a flexible linker for interaction |
| Aniline Moiety | Critical for receptor binding |
Case Studies
Case Study 1: Antibacterial Evaluation
In a study focused on synthesizing new derivatives, compounds were tested against various bacterial strains. Results indicated that specific structural modifications led to enhanced antibacterial properties compared to standard antibiotics .
Case Study 2: Anticancer Screening
A comprehensive evaluation of synthesized analogs revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the unique interactions facilitated by the trifluoromethoxy group .
Mechanism of Action
The mechanism of action of 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Molecular Properties
Key Observations :
- The trifluoromethoxy group in the target compound increases electronegativity and resistance to oxidative metabolism compared to methyl (-CH₃) or methoxy (-OCH₃) groups .
- Fluorinated analogs (e.g., 1c) exhibit improved membrane permeability due to reduced polar surface area, but the trifluoromethoxy group provides superior metabolic stability .
Key Observations :
- Structural analogs with piperidine or phenethylamino groups (e.g., compound 1b in ) demonstrate opioid receptor modulation, unlike the target compound, which lacks such substituents.
- The phosphate ester in 5-aminolevulinic acid derivatives improves aqueous solubility, a property absent in the non-esterified target compound .
Key Observations :
- Multicomponent reactions (e.g., Ugi reaction) achieve higher yields (>90%) for complex analogs compared to traditional stepwise syntheses .
- The target compound’s synthesis likely involves amide bond formation between glutaric acid derivatives and 4-(trifluoromethoxy)aniline, similar to methods in .
Physicochemical and Crystallographic Properties
- Crystal Structure: The tautomeric form of (4S)-5-(2-methoxy-2-oxoethylamino)-5-oxo-4-(3,4,5-trimethoxybenzamido)pentanoic acid () reveals intermolecular hydrogen bonds (O–H···O, N–H···O), stabilizing the keto form. This contrasts with non-tautomeric analogs lacking hydrogen-bond donors.
- Solubility : Analogs with polar groups (e.g., -SO₂NH₂ in ) exhibit higher aqueous solubility than the trifluoromethoxy-containing compound, which is more lipophilic.
Biological Activity
5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid is a compound with significant potential in various biological applications. Its structure includes a pentanoic acid backbone substituted with a trifluoromethoxy group and an aniline moiety, which may contribute to its unique biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H12F3NO3
- Molecular Weight : 273.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. In particular, studies have shown that derivatives can inhibit the growth of various Gram-positive bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) for these compounds has been reported as low as 2 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. Additionally, the trifluoromethoxy group enhances lipophilicity, potentially improving membrane penetration and bioavailability .
Cytotoxicity Studies
In vitro studies have also evaluated the cytotoxic effects of this compound on human cell lines. For example, assays conducted on HeLa cells demonstrated that certain concentrations could induce cytotoxic effects, suggesting a need for further investigation into the therapeutic window of these compounds .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 2 µg/mL against MRSA | |
| Cytotoxicity | Significant effects on HeLa cells | |
| Neuroprotective | Potential protective effects |
Case Study: Antimicrobial Efficacy
A study focusing on the synthesis and evaluation of related compounds highlighted the effectiveness of this compound in combating drug-resistant bacteria. The study utilized a serial dilution method to determine MIC values across multiple bacterial strains. Results indicated that modifications in the chemical structure significantly influenced antibacterial potency .
Neuroprotective Properties
Emerging research suggests that similar compounds may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. These compounds were shown to inhibit amyloid-beta oligomerization, a process implicated in neurodegeneration . This opens avenues for further exploration of this compound in neurological contexts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid, and how can reaction parameters be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions involving glutaric anhydride derivatives and 4-(trifluoromethoxy)aniline. Key parameters include:
- Solvent selection : Dichloromethane or toluene under inert atmospheres (e.g., argon) to prevent hydrolysis of reactive intermediates .
- Stoichiometry : A 1:1 molar ratio of glutaric anhydride to aniline derivatives minimizes side reactions like over-acylation .
- Workup : Acidic aqueous extraction (e.g., 1 M HCl) to precipitate the product, followed by recrystallization or column chromatography for purification .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze , , and NMR to confirm the trifluoromethoxy group (e.g., δ ~7.97–8.40 ppm for aromatic protons, δ ~55–60 ppm for ) .
- Mass spectrometry : High-resolution LC-ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 299–301) and isotope patterns .
- X-ray crystallography : If crystalline, SHELX programs (e.g., SHELXL) refine the structure, identifying bond lengths and angles critical for stability .
Advanced Research Questions
Q. What strategies are effective for modifying the pentanoic acid backbone to enhance biological activity, such as targeting specific receptors?
- Methodological Answer :
- Esterification : React with alcohols (e.g., methanol, ethanol) under acidic conditions (HSO) to produce ester derivatives, improving membrane permeability .
- Amide coupling : Introduce peptidomimetic groups via carbodiimide-mediated reactions (e.g., EDC/HOBt) to mimic natural ligands for receptor binding .
- Fluorine substitution : Replace the trifluoromethoxy group with other fluorinated moieties (e.g., pentafluorophenyl) to modulate electronic effects and metabolic stability .
Q. How can computational methods predict the interaction of this compound with biological targets, such as G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., GABAB receptor). Focus on hydrogen bonding with Ser-130 and hydrophobic interactions with Trp-65 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energies (MM/PBSA) .
- Pharmacophore modeling : Identify critical features (e.g., carboxylic acid, trifluoromethoxy group) using MOE or Phase .
Q. What experimental assays are suitable for evaluating contradictions in reported biological activities, such as inconsistent receptor affinities?
- Methodological Answer :
- In vitro binding assays : Compare IC values using radiolabeled ligands (e.g., -baclofen for GABAB receptors) to resolve discrepancies in affinity measurements .
- Functional assays : Use isolated tissue preparations (e.g., guinea pig ileum) to test agonist/antagonist activity, ensuring antagonist controls (e.g., CGP35348) are included .
- Metabolic stability tests : Incubate with liver microsomes (human/rat) to assess if rapid degradation explains variable bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
